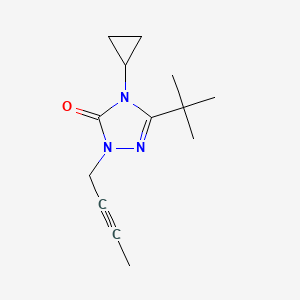

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-tert-butyl-2-but-2-ynyl-4-cyclopropyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-5-6-9-15-12(17)16(10-7-8-10)11(14-15)13(2,3)4/h10H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGHQXBNSLGBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)N(C(=N1)C(C)(C)C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves a multi-step process. One common method is the one-pot parallel synthesis approach, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazolone Core

The electron-withdrawing nature of the triazolone ring activates positions for nucleophilic attack. For example:

- C-5 position : Reacts with alkyl halides (e.g., 4-chlorobenzyl bromide) in basic conditions (NaOH, 60°C) to form thioether derivatives, as observed in structurally similar 1,2,4-triazol-3-thiones .

- N-1 position : The but-2-yn-1-yl group can undergo substitution with Grignard reagents or organozinc compounds, though steric bulk may limit accessibility .

Representative Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzyl bromide | Ethanol | 60°C | 61–92 |

| Methyl iodide | DMF | 80°C | 15–40 |

Ring-Opening and Rearrangement Reactions

Under acidic or oxidative conditions, the triazolone ring may undergo cleavage. For example:

- Acid-mediated hydrolysis : Generates hydrazine derivatives via scission of the N–N bond, as seen in related 4,5-dihydro-1H-1,2,4-triazol-5-ones.

- Oxidative ring expansion : Reaction with lead tetraacetate or hypervalent iodine reagents can yield fused heterocycles (e.g., triazolopyridines) .

Functionalization of the Cyclopropyl Group

The cyclopropyl ring participates in strain-driven reactions:

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) opens the cyclopropane to form a propyl group, though this reaction is rarely utilized due to competing alkyne reduction .

- Electrophilic addition : Reacts with bromine or chlorine to form dihalogenated products, though steric protection from tert-butyl may hinder this pathway.

Cross-Coupling Reactions

The alkyne group facilitates Sonogashira or Glaser couplings, enabling conjugation with aryl/vinyl halides. For example:Yields depend on catalyst loading (typically 5–10 mol% Pd) and solvent polarity .

Biological Activity and Derivatization

Though not a reaction per se, the compound’s antifungal activity (via ergosterol biosynthesis inhibition) drives derivatization efforts:

Scientific Research Applications

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolone derivatives exhibit bioactivity modulated by substituents at positions 1, 3, and 3. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Alkyne vs. Aromatic Substituents: The but-2-yn-1-yl group in the target compound introduces steric and electronic effects distinct from morpholine or arylidenamino groups in analogs. Alkynes may enhance reactivity or metabolic stability compared to ether-linked substituents .

- Cyclopropyl vs. Arylidenamino: The cyclopropyl moiety at position 4 may confer conformational rigidity, contrasting with planar arylidenamino groups that enable π-π stacking in biological targets .

Physicochemical Properties

pKa Values: Triazolone derivatives exhibit weak acidity due to the NH proton in the triazole ring. Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal pKa values ranging from 8.2–10.5, influenced by substituents. For example:

- 3-Alkyl derivatives (e.g., methyl, ethyl): pKa ~9.5–10.5 .

- 3-Aryl derivatives (e.g., phenyl): pKa ~8.2–9.0 due to electron-withdrawing effects .

The tert-butyl group in the target compound may slightly elevate pKa compared to phenyl analogs, though experimental data are lacking .

NMR Chemical Shifts :

GIAO (Gauge-Independent Atomic Orbital) calculations correlate well with experimental ¹H/¹³C NMR shifts for triazolones. For instance:

- ¹H shifts for NH protons: δ 10.5–12.0 ppm (experimental) vs. δ 10.8–12.2 ppm (theoretical) .

- Cyclopropyl protons in the target compound may resonate at δ 0.5–2.0 ppm, distinct from arylidenamino protons (δ 6.5–8.5 ppm) .

Computational Studies

DFT/B3LYP and HF methods optimize molecular geometries and predict electronic properties. For example:

Biological Activity

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 233.31 g/mol. The compound's structure includes a unique combination of a tert-butyl group and a cyclopropyl ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 2202080-65-5 |

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties by targeting ergosterol biosynthesis in fungi. A study synthesized several 1,2,4-triazole derivatives and evaluated their fungicidal activities against various fungal strains such as Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. Results showed that certain derivatives displayed excellent antifungal activity, suggesting that similar structures like this compound may also possess potent antifungal effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of the tert-butyl and cyclopropyl groups in this compound may enhance its lipophilicity and steric hindrance, potentially increasing its interaction with fungal enzymes involved in ergosterol synthesis. Studies on related compounds have demonstrated that modifications in substituents can significantly affect their antifungal potency .

Case Studies

Case Study 1: Antifungal Testing

In a comparative study involving various triazole compounds, 1-(but-2-yn-1-y)-3-tert-butyl derivatives were tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for the tested compound, highlighting its potential as an effective antifungal agent .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that triazole compounds inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately fungal cell death. The specific interaction of 1-(but-2-yn-1-y)-3-tert-butyl with CYP51 remains to be elucidated but is hypothesized to be similar to other triazoles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- The compound is synthesized via multi-step reactions, typically involving amidine coupling with carboxylic acids followed by cyclization using hydrazines. Critical parameters include temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and reaction time (12–24 hours). Purification via recrystallization or column chromatography is essential to isolate the product from by-products .

- Methodological Tip : Monitor reaction progress using TLC and optimize solvent systems (e.g., hexane/ethyl acetate gradients) for chromatography to improve purity.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- 1H-NMR identifies proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, tert-butyl at δ 1.2–1.4 ppm). IR spectroscopy confirms functional groups (e.g., triazole C=N stretches at 1500–1600 cm⁻¹). HPLC with UV detection ensures >95% purity .

- Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference and calibrate HPLC methods with reference standards.

Q. What are the compound’s critical physicochemical properties, and how do they influence experimental design?

- Key properties include solubility in organic solvents (e.g., DMSO, chloroform), stability under standard lab conditions, and molecular weight (calculated via mass spectrometry). These properties dictate storage conditions (dry, inert atmosphere) and solvent selection for biological assays .

- Methodological Tip : Perform stability studies under varying pH and temperature to identify degradation pathways.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

- DFT calculations predict electron density distribution, identifying nucleophilic (triazole ring) and electrophilic (cyclopropyl substituent) regions. Molecular docking studies on similar triazolones reveal binding affinities to enzymes like cytochrome P450, guiding structure-activity relationship (SAR) optimization .

- Methodological Tip : Use software like Gaussian for DFT and AutoDock for docking, validating results with experimental kinetic assays (e.g., IC₅₀ determinations).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Cross-validate results using standardized assays (e.g., enzyme inhibition with positive controls) and control variables (solvent, concentration). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, incubation time). Statistical analysis (e.g., ANOVA) identifies significant differences .

- Methodological Tip : Replicate studies in triplicate and use meta-analysis tools to aggregate data from heterogeneous sources.

Q. How does the cyclopropyl group influence stability and reactivity compared to other substituents?

- The cyclopropyl group introduces ring strain, enhancing reactivity in electrophilic additions. Comparative studies show cyclopropyl analogs exhibit higher thermal stability (decomposition >200°C) than cyclohexyl derivatives due to reduced steric hindrance and improved conjugation with the triazole ring .

- Methodological Tip : Synthesize analogs with cyclohexyl or methyl substituents and compare kinetic stability via accelerated degradation studies.

Q. What advanced analytical techniques (e.g., potentiometric titration) determine acidity/basicity constants (pKa) for this compound?

- Potentiometric titration with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) measures half-neutralization potentials (HNP). For similar triazolones, pKa values range from 8.2–9.5, reflecting the weakly basic nature of the triazole nitrogen .

- Methodological Tip : Calibrate electrodes with reference buffers and account for solvent effects using the Hammett acidity function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.